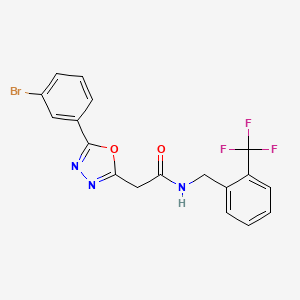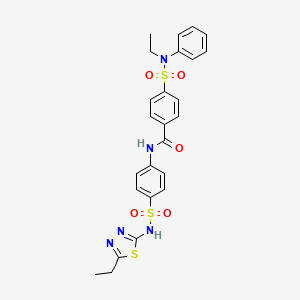
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C18H13BrF3N3O2 and its molecular weight is 440.22. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
1,3,4-oxadiazole compounds, including variants like 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide, have been extensively studied for their antimicrobial and hemolytic activities. Researchers have synthesized various derivatives of these compounds and screened them against different microbial species, indicating their potential as antimicrobial agents. These derivatives are prepared through a multi-step synthesis process, and their structures are confirmed using various spectral techniques. The antimicrobial screening reveals that many derivatives exhibit notable activity against selected microbial strains, making them candidates for further biological screening and application trials. However, certain derivatives exhibit higher cytotoxicity, warranting careful consideration in their potential applications (Gul et al., 2017), (Rehman et al., 2016), (Kamble et al., 2007).
Antibacterial and Antifungal Activities
The derivatives of 1,3,4-oxadiazole have shown promise as antibacterial and antifungal agents. The synthesis of these compounds involves complex reactions and their antibacterial and antifungal properties are evaluated by measuring their minimum inhibitory concentration values against various strains of bacteria and fungi. The presence of specific substituents, such as fluorine atoms, in the molecular structure of these compounds is found to enhance their antimicrobial properties. This indicates the potential of these derivatives in developing new antimicrobial agents with improved efficacy (Parikh & Joshi, 2014), (Kaya et al., 2017).
Enzyme Inhibition and Therapeutic Potential
Compounds containing the 1,3,4-oxadiazole moiety have been tested for their enzyme inhibitory activities and therapeutic potentials. These compounds have shown relative activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential as enzyme inhibitors. Furthermore, these derivatives have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. The high activity against specific cell lines suggests their potential as lead compounds in anticancer drug development (Siddiqui et al., 2013), (Ravinaik et al., 2021).
properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3N3O2/c19-13-6-3-5-11(8-13)17-25-24-16(27-17)9-15(26)23-10-12-4-1-2-7-14(12)18(20,21)22/h1-8H,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYXINOBRWSCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000608.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000611.png)
![2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3000612.png)

![3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B3000616.png)

![N-(3-chlorophenyl)-3-[cyclohexyl(methyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B3000618.png)
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)

![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)
![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)
![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)